molecular formula C10H14BNO4 B14084212 (2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

(2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B14084212
M. Wt: 223.04 g/mol
InChI Key: ZYLRQSYWNVNCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H14BNO4. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isopropyl group and a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo a reaction with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron reagent such as trimethyl borate or pinacolborane to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted pyridines (from substitution reactions).

Scientific Research Applications

(2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl and methoxycarbonyl groups can provide steric and electronic effects that differentiate it from other boronic acids.

Properties

Molecular Formula

C10H14BNO4

Molecular Weight

223.04 g/mol

IUPAC Name

(5-methoxycarbonyl-2-propan-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H14BNO4/c1-6(2)9-8(11(14)15)4-7(5-12-9)10(13)16-3/h4-6,14-15H,1-3H3

InChI Key

ZYLRQSYWNVNCKQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C(C)C)C(=O)OC)(O)O

Origin of Product

United States

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